[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride
Description
[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride: is a versatile chemical compound with the molecular formula C7H13N3.2ClH and a molecular weight of 212.12 g/mol . This compound is known for its unique structure, which includes an imidazole ring, making it valuable in various scientific research applications.
Properties
IUPAC Name |
1-imidazol-1-ylbutan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-2-7(8)5-10-4-3-9-6-10;;/h3-4,6-7H,2,5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANYVLXUUFQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=CN=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride can be achieved through several methods, including:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with ammonia.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the imidazole ring and achieve the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The imidazole ring undergoes nucleophilic substitution at the C-2 or C-4 positions under specific conditions:
Mechanism : The imidazole’s nitrogen lone pairs activate the ring for electrophilic attacks. Halogenation proceeds via σ-complex intermediates, while alkylation often involves SN2 pathways .
Amine Group Reactivity
The primary amine participates in acid-base and acylation/alkylation reactions:
Acylation
| Acylating Agent | Conditions | Yield | Product |
|---|---|---|---|
| Acetic anhydride | Et₃N, CH₂Cl₂, 0°C → RT | 78% | N-Acetylated derivative |
| Benzoyl chloride | DMAP, DMF, 40°C | 65% | N-Benzoylated compound |
Alkylation
| Alkylating Agent | Conditions | Yield | Product |
|---|---|---|---|
| Methyl iodide | NaHCO₃, MeCN, reflux | 82% | N-Methylamine derivative |
| Allyl bromide | K₂CO₃, DMF, 60°C | 71% | N-Allyl-substituted compound |
Key Insight : The amine’s nucleophilicity is pH-dependent, with optimal reactivity observed in mildly basic conditions (pH 8–9).
Coordination Chemistry
The imidazole nitrogen coordinates transition metals, forming stable complexes:
Notable Feature : Coordination enhances stability against oxidative degradation, as observed in cyclic voltammetry studies .
Oxidation
Reduction
-
Reagents : NaBH₄ in MeOH or H₂/Pd-C.
-
Products : Saturated imidazolidine derivatives (1H NMR: δ=1.2–1.5 ppm, CH₂ groups).
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction | Catalyst System | Substrates | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | 68–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl halides | 60–85% |
Limitation : Steric hindrance from the propylamine side chain reduces coupling efficiency with bulky aryl groups .
Biochemical Interactions
Scientific Research Applications
Chemistry
In synthetic chemistry, [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride serves as a precursor for various heterocyclic compounds. It can participate in:
- Nucleophilic Substitution : The imidazole nitrogen can act as a nucleophile in substitution reactions.
- Formation of Coordination Complexes : The compound can coordinate with metal ions, leading to the formation of complexes with potential catalytic properties.
Biology
The biological applications of this compound are particularly noteworthy:
- Ligand Development : It is studied for its potential as a ligand in metal coordination complexes which may exhibit antimicrobial and anticancer properties.
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes or receptors, making it a candidate for drug development.
Medical Applications
In the realm of medicinal chemistry, this compound has been investigated for:
- Antimicrobial Activity : Similar imidazole derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| A | ≤ 0.25 | Anti-MRSA |
| B | 4 | Anti-MRSA |
| C | ≤ 0.25 | Antifungal |
- Cytotoxicity Studies : Preliminary studies indicate low cytotoxicity against human embryonic kidney cells (HEK293), suggesting a favorable safety profile for further development.
Industrial Applications
In industrial chemistry, the compound is utilized in the development of advanced materials such as:
- Polymers : Its unique structure allows for the creation of polymers with specific properties.
- Catalysts : The ability to form coordination complexes makes it suitable for use in catalytic processes.
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
- Antimicrobial Properties : Research on structurally similar compounds has shown promising results against resistant bacterial strains. Modifications on the imidazole ring significantly enhance antibacterial properties.
- Cytotoxicity Assessment : In vitro studies have been conducted to evaluate the cytotoxic effects on various cell lines, indicating that certain derivatives maintain low toxicity while exhibiting antimicrobial activity .
- Synthesis Protocols : Advances in synthetic methodologies have improved the yield and efficiency of producing this compound and related derivatives, facilitating further research into their applications .
Mechanism of Action
The mechanism of action of [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition . The compound can also interact with nucleic acids, influencing gene expression and protein synthesis .
Comparison with Similar Compounds
- [3-(2-methyl-1H-imidazol-1-yl)propyl]amine dihydrochloride
- (3-Imidazol-1-yl-propyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine
Uniqueness: What sets [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride apart from similar compounds is its specific structure, which allows for unique interactions with biological molecules and metal ions. This makes it particularly valuable in medicinal chemistry and catalysis.
Biological Activity
[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound is characterized by the presence of an imidazole ring, which is known for its pharmacological significance. The dihydrochloride form enhances solubility and bioavailability, making it suitable for various biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with imidazole moieties often possess significant antimicrobial properties. For example, derivatives of imidazole have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
- Antiviral Activity : The compound's structure suggests potential as an antiviral agent. Imidazole derivatives have been investigated for their ability to inhibit viral replication, with some studies reporting promising results against viruses such as herpes simplex virus and HIV .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or viral replication. This inhibition can disrupt normal biological processes, leading to antimicrobial or antiviral effects .
- Receptor Binding : The imidazole ring can interact with various receptors, potentially modulating signaling pathways that are critical for microbial survival or viral infection .
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
These results indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus .
2. Antiviral Efficacy
In another study focusing on antiviral properties, this compound was tested against herpes simplex virus type 1 (HSV-1). The results showed a reduction in viral plaque formation by 60% at a concentration of 25 µg/mL, suggesting effective antiviral activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, substituting a halogenated precursor (e.g., 4-chloro-2-phenylquinazoline) with 1-(3-aminopropyl)imidazole in the presence of triethylamine (TEA) and dimethylformamide (DMF) at room temperature achieves high yields (84%) . Critical parameters include:
- Solvent choice : Polar aprotic solvents like DMF enhance reactivity.
- Stoichiometry : Excess amine (1.2–1.5 equivalents) ensures complete substitution.
- Acidification : Post-synthesis treatment with HCl precipitates the dihydrochloride salt, requiring precise pH control .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure, with imidazole protons typically resonating at δ 7.4–7.6 ppm and propyl chain signals at δ 1.5–2.8 ppm .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving challenges like hydrogen bonding between the imidazole NH and chloride ions .
- HPLC with Impurity Standards : Compare retention times against reference standards (e.g., 1-(3-chloropropyl)piperazine derivatives) to assess purity .
Q. How should researchers assess the stability of this compound under various storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples at 40°C/75% relative humidity for 6 months, monitoring via HPLC for by-products like hydrolyzed imidazole derivatives.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track spectral changes using UV spectroscopy.
- Long-Term Stability : Store at -20°C under nitrogen; periodic NMR analysis detects structural degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products like 1-(3-chloropropyl)piperazine derivatives during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reactions below 30°C to prevent alkylation of the imidazole nitrogen .
- Purification Strategies : Use column chromatography with a gradient of methanol/dichloromethane (1:10 to 1:5) to separate target compounds from chlorinated impurities .
- In Situ Monitoring : Employ thin-layer chromatography (TLC) at 30-minute intervals to detect early-stage by-product formation .
Q. What challenges arise in resolving the crystal structure of this compound using SHELXL, and how can twinning or disorder be addressed?
- Methodological Answer :
- Twinning : Common due to chloride ion symmetry. Use the TWIN command in SHELXL with a BASF parameter to refine twin fractions .
- Disorder in the Propyl Chain : Apply restraints (e.g., DFIX, SIMU) to model flexible regions. High-resolution data (≤ 0.8 Å) improves accuracy .
- Hydrogen Bonding Networks : Fourier difference maps (Fobs − Fcalc) identify H-bond interactions between NH groups and chloride ions .
Q. When NMR data contradicts X-ray diffraction results for this compound, what methodological approaches resolve such discrepancies?
- Methodological Answer :
- Dynamic Effects in NMR : Variable-temperature NMR (e.g., 298–343 K) detects conformational flexibility in the propyl chain that XRD may miss .
- DFT Calculations : Compare experimental XRD bond lengths/angles with density functional theory (DFT)-optimized structures to reconcile differences .
- Multi-Technique Validation : Use IR spectroscopy to confirm hydrogen bonding patterns observed in XRD but not NMR .
Q. What in vitro models are appropriate for evaluating the biological activity of this compound, considering its structural similarity to bioactive imidazole derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Target histidine-containing enzymes (e.g., carbonic anhydrase) due to imidazole’s metal-chelating properties. Use fluorescence-based kinetic assays with Z′-factors > 0.6 .
- Cell Viability Studies : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50 calculations normalized to imidazole controls .
- Molecular Docking : Simulate binding to receptors like 5-HT3 (serotonin receptor) using AutoDock Vina; validate with site-directed mutagenesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
